4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound . It also contains a piperidine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include several rings (a 1,2,4-oxadiazole ring and a piperidine ring), as well as several functional groups (including ether groups and a sulfonyl group). The presence of these groups would likely have a significant impact on the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and sulfonyl groups might increase its polarity, affecting its solubility in various solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Spectral Analysis : The synthesis of 1,3,4-oxadiazole bearing compounds, including those similar to the compound , has been explored due to their significant biological activities. A study by Khalid et al. (2016) involved synthesizing a series of compounds and evaluating them for enzyme inhibition, specifically targeting butyrylcholinesterase (BChE). These compounds have shown potential due to their interaction with amino acid residues essential for ligand stabilization in the enzyme's binding site (Khalid et al., 2016).
Antimicrobial and Anti-Proliferative Activities : Another research by Al-Wahaibi et al. (2021) focused on synthesizing N-Mannich bases of 1,3,4-oxadiazole and evaluating their antimicrobial and anti-proliferative activities. These compounds displayed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents (Al-Wahaibi et al., 2021).
Antibacterial Potentials : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Their findings highlighted moderate inhibitors with increased activity against Gram-negative bacterial strains, suggesting their potential application in treating bacterial infections (Iqbal et al., 2017).
Potential Drug Candidates for Alzheimer’s Disease : Rehman et al. (2018) synthesized a series of N-substituted derivatives to evaluate new drug candidates for Alzheimer's disease. These compounds were screened for enzyme inhibition activity against the acetylcholinesterase (AChE) enzyme, highlighting their potential as therapeutic agents for Alzheimer's disease (Rehman et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-25-15-6-5-14(12-16(15)26-2)18-20-19(27-21-18)13-7-9-22(10-8-13)29(23,24)17-4-3-11-28-17/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEDBQIERFQIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.